molecular formula C5H8ClN3O3S B1472891 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide CAS No. 1803587-83-8

4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide

Cat. No. B1472891
M. Wt: 225.65 g/mol
InChI Key: ABEFJOKLJLAVOD-UHFFFAOYSA-N
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Description

The compound “4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a chloro group at the 4th position, a methoxymethyl group at the 1st position, and a sulfonamide group at the 5th position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the various substituents. The presence of the nitrogen atoms in the ring, as well as the sulfonamide group, would likely result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The chloro group could potentially undergo nucleophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and the ability to form hydrogen bonds would likely make it soluble in polar solvents .

Scientific Research Applications

Enzyme Inhibition and Bioactivities

4-Chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide and its derivatives demonstrate significant bioactivities, particularly as enzyme inhibitors. A study by Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides that inhibited human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes, with low cytotoxicity towards oral squamous cancer cell carcinoma and non-tumor cells (Ozmen Ozgun et al., 2019).

Antimicrobial and Antitubercular Agents

Research by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives, closely related to 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide, found them to be potential antimicrobial and antitubercular agents. Molecular docking studies suggested their effectiveness against Mycobacterium tuberculosis (Shingare et al., 2022).

Synthesis and Characterization

A study by Diana et al. (2018) focused on the synthesis and sulfonylation of a compound closely related to 4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide, providing valuable information on its structural properties (Diana et al., 2018).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Kucukoglu et al. (2016) studied polymethoxylated-pyrazoline benzene sulfonamides, finding that they demonstrated cytotoxic activities on tumor and non-tumor cell lines and inhibited carbonic anhydrase isoenzymes (hCA I and hCA II), offering insights into the potential therapeutic applications of these compounds (Kucukoglu et al., 2016).

Development of Sulfonamide Derivatives

Komshina et al. (2020) explored the synthesis of new sulfonamide derivatives of polynuclear heterocyclic compounds, enhancing the understanding of the compound's potential in medicinal chemistry (Komshina et al., 2020).

Future Directions

The study of pyrazole derivatives is a very active area of research, due to their wide range of biological activities. Future research could involve studying the biological activity of this compound, as well as developing more efficient methods for its synthesis .

properties

IUPAC Name

4-chloro-2-(methoxymethyl)pyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O3S/c1-12-3-9-5(13(7,10)11)4(6)2-8-9/h2H,3H2,1H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEFJOKLJLAVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=C(C=N1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(methoxymethyl)-1H-pyrazole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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